molecular formula C24H52BF4N B107856 Tetrahexylammonium tetrafluoroborate CAS No. 15553-50-1

Tetrahexylammonium tetrafluoroborate

Cat. No.: B107856
CAS No.: 15553-50-1
M. Wt: 441.5 g/mol
InChI Key: QNJIMRNKXMJLJQ-UHFFFAOYSA-N
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Description

Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula [CH₃(CH₂)₅]₄N(BF₄). It is known for its unique properties and applications in various fields of research and industry. This compound is typically used as a phase-transfer catalyst and in electrochemical applications due to its high solubility in organic solvents and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahexylammonium tetrafluoroborate can be synthesized through a quaternization reaction where hexylamine reacts with hexyl bromide to form tetrahexylammonium bromide. This intermediate is then treated with sodium tetrafluoroborate to yield this compound. The reaction conditions typically involve:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like acetonitrile or dichloromethane

    Reaction Time: Several hours to overnight

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: For the initial quaternization reaction

    Purification Steps: Including recrystallization and filtration to ensure high purity

    Quality Control: Analytical techniques like NMR and HPLC to verify the compound’s structure and purity

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.

    Electrochemical Reactions: It is often used in electrochemical cells where it participates in redox reactions.

Common Reagents and Conditions:

    Reagents: Sodium tetrafluoroborate, hexyl bromide, hexylamine

    Conditions: Mild temperatures, organic solvents, and inert atmosphere

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted tetrahexylammonium salts can be formed.

    Electrochemical Products: In electrochemical applications, the products depend on the specific redox reactions occurring in the cell.

Scientific Research Applications

Tetrahexylammonium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases.

    Electrochemistry: Employed in the preparation of electrolytes for batteries and capacitors due to its high ionic conductivity.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the synthesis of specialty chemicals and in the formulation of ionic liquids.

Comparison with Similar Compounds

  • Tetrabutylammonium tetrafluoroborate: Shorter alkyl chains, commonly used in similar applications but with different solubility profiles.
  • Tetraethylammonium tetrafluoroborate: Even shorter alkyl chains, used in electrochemical applications.
  • Tetrapropylammonium tetrafluoroborate: Intermediate chain length, balancing solubility and stability.

Properties

IUPAC Name

tetrahexylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.BF4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJIMRNKXMJLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585002
Record name N,N,N-Trihexylhexan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15553-50-1
Record name N,N,N-Trihexylhexan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahexylammonium tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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